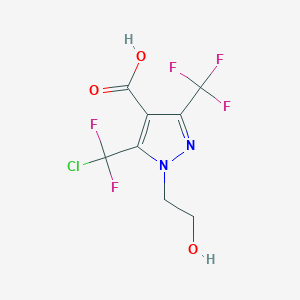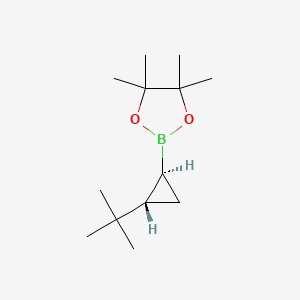
Methyl 2-fluoro-5-methylpyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-5-methylpyridine-3-carboxylate” is characterized by the presence of a pyridine ring, a fluorine atom, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The bromination reaction of MPE, a compound similar to “Methyl 2-fluoro-5-methylpyridine-3-carboxylate”, has been studied . The reaction was found to be a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Scientific Research Applications
- Field : Organic Chemistry
- Application : Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Method : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The selective synthesis of fluoropyridines remains a challenging problem. However, synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The development of organic compounds containing fluorine has made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Fluorinated Pyridines
Use in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical Industry
- Application : Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of synthesis can vary, but often involve the use of fluoropyridines as starting materials .
- Results : The resulting herbicides and insecticides have been used effectively in the agrochemical industry .
- Field : Medical Chemistry
- Application : Fluorine-containing pyridine aldoximes have potential use for the treatment of organophosphorus nerve-agent poisoning .
- Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, subsequent permanganate oxidation provided the necessary acid .
- Results : The resulting compounds have potential use in the treatment of organophosphorus nerve-agent poisoning .
Synthesis of Herbicides and Insecticides
Treatment of Organophosphorus Nerve-Agent Poisoning
- Field : Organic Chemistry
- Application : The synthesis of 2-amino-5-fluoropyridine, which is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides. These compounds act as AMPA potentiators .
- Method : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine from 2-amino-5-nitropyridine through a series of transformations .
- Results : The resulting 2-amino-5-fluoropyridine was used as a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application : The development of organic compounds containing fluorine has made many advances in these fields possible .
- Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Pyridothiadiazene 1,1-dioxides
Development of Fluorinated Organic Compounds
Safety And Hazards
properties
IUPAC Name |
methyl 2-fluoro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNRLVPCSZXTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-methylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)



![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)






